D-Xylono-1,4-lactone

Descripción general

Descripción

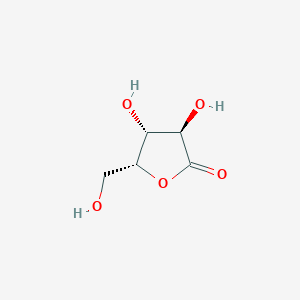

D-Xylono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a white to off-white crystalline solid that is slightly soluble in water, methanol, and dimethyl sulfoxide. This compound is an O-glycoside that can be rearranged to form intermediates for zaragozic acids, which are important in the inhibition of sterol synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Xylono-1,4-lactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone) over the six-membered form . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound involves the oxidation of D-xylose using microbial fermentation processes. The fermentation is typically carried out using bacteria or yeast strains that possess the necessary enzymes to convert D-xylose to D-xylonic acid, which is then lactonized to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: D-Xylono-1,4-lactone undergoes various chemical reactions, including hydrolysis, oxidation, and rearrangement reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to D-xylonic acid using water and a suitable catalyst, such as a lactonase enzyme.

Oxidation: It can be oxidized to form zaragozic acids through the [1,2]-Wittig rearrangement.

Rearrangement: The compound can be rearranged to form intermediates for zaragozic acids.

Major Products:

Hydrolysis Product: D-xylonic acid.

Oxidation Product: Zaragozic acids.

Aplicaciones Científicas De Investigación

Chemistry

D-Xylono-1,4-lactone serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of bioactive compounds and natural products. The compound's unique structure allows for various chemical transformations.

Synthetic Routes :

- Anomeric Oxidation : this compound can be synthesized through selective anomeric oxidation of unprotected aldoses using bromine, yielding primarily the thermodynamically stable five-membered lactone.

Biology

In biological research, this compound is instrumental in studying carbohydrate metabolism and enzyme function. It participates in the pentose and glucuronate interconversion pathways and interacts with enzymes such as xylono-1,4-lactonase.

Biochemical Properties :

- Hydrolysis by xylono-1,4-lactonase results in the production of D-xylonate, influencing cellular processes like gene expression and metabolism .

Medicine

This compound has implications in medical research due to its role in inhibiting sterol synthesis. This property is particularly relevant for developing cholesterol-lowering therapies.

Case Study Example :

A study demonstrated that this compound could inhibit the activity of enzymes involved in cholesterol biosynthesis, suggesting its potential as a therapeutic agent against hypercholesterolemia .

Industry

In industrial applications, this compound is used in the production of zaragozic acids, which possess antimicrobial properties. These acids are significant for pharmaceutical applications and agricultural biopesticides.

Mecanismo De Acción

D-Xylono-1,4-lactone exerts its effects through hydrolysis by lactonase enzymes, which convert it to D-xylonic acid. This reaction involves the activation of a water molecule or hydroxide ion that attacks the electrophilic center of the lactone ring, leading to its cleavage . The molecular targets and pathways involved include the inhibition of sterol synthesis by zaragozic acids, which are derived from this compound .

Comparación Con Compuestos Similares

- D-Arabino-1,4-lactone

- L-Galactono-1,4-lactone

- D-Threono-1,4-lactone

- L-Rhamnono-1,4-lactone

Comparison: D-Xylono-1,4-lactone is unique in its ability to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement, which is not observed in other similar compounds . Additionally, its role in the inhibition of sterol synthesis sets it apart from other carbohydrate-based lactones .

Actividad Biológica

D-Xylono-1,4-lactone, also known as D-xylonic acid γ-lactone, is a biochemical compound that has garnered interest in biochemical and metabolic research due to its enzymatic interactions and potential applications in metabolic engineering. This article provides a comprehensive overview of its biological activity, focusing on enzyme interactions, structural characteristics, and metabolic pathways.

- Molecular Formula : CHO

- Molecular Weight : 148.114 g/mol

- CAS Number : 18423-66-0

Enzymatic Hydrolysis

This compound is primarily known for its role as a substrate for various enzymes, particularly those belonging to the amidohydrolase superfamily. These enzymes catalyze the hydrolysis of this compound and related compounds.

Kinetic Parameters

Recent studies have reported specific kinetic parameters for enzymes hydrolyzing this compound:

| Enzyme | k (s) | K (mM) | k (Ms) |

|---|---|---|---|

| MS53_0025 (Mycoplasma synoviae) | 4.7 × 10 | - | 4.7 × 10 |

| MAG_6390 (Mycoplasma agalactiae) | 5.7 × 10 | - | 5.7 × 10 |

These values indicate a high catalytic efficiency for the hydrolysis of this compound, suggesting its significance in microbial metabolism .

Structural Characterization

The structural properties of this compound have been elucidated through various crystallographic studies. For instance, the enzyme xylonolactonase from Caulobacter crescentus has been characterized to reveal a unique β-propeller structure that facilitates the binding and hydrolysis of this compound . The active site architecture plays a crucial role in substrate specificity and catalytic efficiency.

Metabolic Pathways

This compound is implicated in several metabolic pathways involving xylose metabolism. For example:

- Metabolic Engineering Applications : The introduction of NAD(+)-dependent D-xylose dehydrogenase into Saccharomyces cerevisiae has enabled the conversion of D-xylose to D-xylonate, demonstrating the potential for bioconversion processes utilizing this compound as an intermediate .

Study on Enzyme Functionality

A significant study focused on the enzyme MS53_0025 from Mycoplasma synoviae demonstrated its ability to hydrolyze this compound-5-phosphate with notable kinetic parameters. This finding supports the hypothesis that such enzymes are critical for the catabolism of sugar lactones in microbial systems .

Structural Insights

Another investigation into the three-dimensional structure of xylonolactonase revealed how substrate binding occurs at the active site, providing insights into enzyme design for biotechnological applications . The structural data indicate that modifications to the enzyme could enhance its efficiency in hydrolyzing lactones.

Propiedades

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of D-xylono-1,4-lactone?

A1: this compound is a five-membered ring lactone derived from D-xylose. While specific spectroscopic data isn't detailed in the provided research, its molecular formula is C5H8O5, and its molecular weight is 148.11 g/mol [].

Q2: Can you describe a specific application of this compound in synthetic chemistry?

A2: this compound serves as a valuable starting material in the multi-step synthesis of (1R,4S,5S)-N-(benzyloxycarbonyl)-4-[(diethoxyphosphinyl)methyl]-3-oxa-6-azabicyclo[3.1.0]hexan-2-one. This compound belongs to the 2,3-aziridino gamma-lactone family, which are of interest for their biological activities [].

Q3: What is known about the enzymatic hydrolysis of this compound?

A4: The enzyme xylonolactonase (EC 3.1.1.68), found in organisms like Caulobacter crescentus, catalyzes the hydrolysis of this compound []. This enzyme utilizes a mononuclear iron center for its activity, making it distinct from other lactonases that often rely on divalent cations like Ca2+ or Zn2+ [, ].

Q4: How does the enzymatic hydrolysis of this compound compare to the non-enzymatic reaction?

A5: The presence of the xylonolactonase enzyme significantly accelerates the hydrolysis of this compound. Research suggests that the iron-bound enzyme can enhance the reaction rate by a factor of 100 compared to the non-enzymatic process []. This highlights the catalytic efficiency of this enzyme in facilitating the breakdown of this compound.

Q5: Are there other lactones that xylonolactonase can hydrolyze?

A6: While this compound is a primary substrate, xylonolactonase from Caulobacter crescentus can also hydrolyze D-glucono-1,5-lactone, albeit at a lower rate (10-fold enhancement compared to non-enzymatic hydrolysis) []. This suggests a degree of substrate flexibility for this enzyme.

Q6: Are there any known phosphorylated derivatives of this compound and what is their significance?

A7: Yes, this compound-5-phosphate is a known phosphorylated derivative. This compound is specifically hydrolyzed by a novel lactonase found in Mycoplasma synoviae 53 and Mycoplasma agalactiae PG2. This discovery was made possible through a combination of techniques including protein structure determination, molecular docking, gene context analysis, and library screening [].

Q7: How was the substrate specificity of the novel lactonase from Mycoplasma species determined?

A8: A multifaceted approach was employed to pinpoint the substrate specificity of this enzyme. Initial insights came from analyzing the enzyme's crystal structure and performing molecular docking studies. This information guided the selection of potential substrates for empirical screening. Gene context analysis further supported the identified substrate profile [].

Q8: Why is the discovery of this novel lactonase significant?

A9: This finding is significant for several reasons. Firstly, it sheds light on a previously uncharacterized metabolic pathway in Mycoplasma species. Secondly, it expands our understanding of the substrate diversity within the amidohydrolase superfamily. Finally, this discovery provides a blueprint for future identification of substrates for related enzymes, which could be valuable in various biotechnological applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.